Fmoc-D-Tic-OH

描述

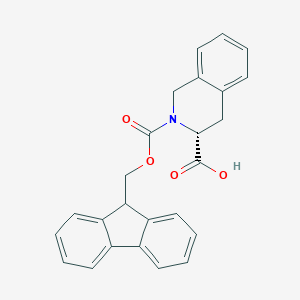

Fmoc-D-Tic-OH: N-1-Fmoc-D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid , is a derivative of the amino acid tetrahydroisoquinoline. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide chemistry to protect the amino group during synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tic-OH typically involves the protection of the amino group of D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: Fmoc-D-Tic-OH undergoes various chemical reactions, including:

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt)

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: DCC or DIC with HOBt in an organic solvent like DMF or dichloromethane

Major Products:

Deprotection: The major product is the free amino acid, D-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

Coupling: The major products are peptides containing the D-Tic residue

科学研究应用

Structural Characteristics

Molecular Formula : C25H21NO4

Molecular Weight : Approximately 399.44 g/mol

CAS Number : 130309-33-0

The structure of Fmoc-D-Tic-OH includes a tetrahydroisoquinoline backbone, which contributes to its ability to mimic natural amino acids in peptide chains. The Fmoc group serves as a protective moiety that can be easily removed under mild conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

Peptide Synthesis

This compound is primarily employed in the synthesis of peptides with specific structural or functional properties. Its role as a protected amino acid allows for controlled peptide bond formation while minimizing side reactions during synthesis. The typical synthesis process involves:

- Deprotection of Fmoc Group : This is usually achieved using 20% piperidine in DMF (N,N-dimethylformamide).

- Coupling Reactions : The activated carboxylic acid form of this compound is coupled with other amino acids using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) .

- Cleavage from Resin : After the desired peptide sequence is assembled, cleavage from the resin is performed using trifluoroacetic acid (TFA) to yield the final product.

Recent studies have demonstrated the biological activities of peptides synthesized using this compound. For instance, a series of isoquinoline dipeptides were synthesized, and their antimicrobial activities were evaluated against various bacterial strains:

| Dipeptide | MIC (μM) | Activity Against Pseudomonas aeruginosa | Activity Against Staphylococcus aureus |

|---|---|---|---|

| D-Tic-Lys | 166 | Active | Moderate |

| D-Tic-Ser | 332 | Less active | Low |

| D-Tic-Trp | 498 | Moderate | Low |

These findings suggest that peptides containing this compound exhibit varying degrees of antimicrobial activity, highlighting the potential for drug development .

Research Applications

- Protein Interaction Studies : this compound is used to design peptides that can mimic natural protein interactions, which is crucial for understanding biochemical pathways and developing therapeutic agents .

- Drug Development : The unique properties of peptides synthesized with this compound make them candidates for new antimicrobial agents and other pharmaceuticals targeting specific biological functions .

- Structural Biology : Its incorporation into peptide sequences aids in studying protein folding and stability due to its ability to influence secondary structure formation .

作用机制

The mechanism of action of Fmoc-D-Tic-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to reveal the free amino group, allowing further reactions or modifications .

相似化合物的比较

Fmoc-L-Tic-OH: The L-enantiomer of Fmoc-D-Tic-OH, used in similar applications but with different stereochemistry.

Fmoc-D-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis

Uniqueness: this compound is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. The D-configuration can enhance the stability and resistance to enzymatic degradation of peptides, making it valuable in the development of therapeutic peptides .

生物活性

Fmoc-D-Tic-OH, or N-1-Fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound that has garnered interest in the field of peptide synthesis and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and potential applications.

Overview of this compound

This compound is a derivative of tetrahydroisoquinoline (THIQ), a structure known for its diverse biological activities. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, allowing for the selective coupling of amino acids during solid-phase peptide synthesis (SPPS).

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of THIQ-derived peptides synthesized with this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various THIQ dipeptide conjugates against specific bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 7a (d-Tic-Thr-Lys-OH) | P. aeruginosa | 166 |

| 7b (d-Tic-Ser-Lys-OH) | S. aureus | 498 |

| 7c (d-Tic-Glu-Lys-OH) | S. pyrogens | 315 |

| Standard (Ampicillin) | S. aureus | 830 |

These results indicate that certain dipeptides incorporating this compound exhibit significant antibacterial activity, particularly against P. aeruginosa, where the MIC value was notably lower than that of standard antibiotics like ampicillin .

Antifungal Activity

The antifungal properties of THIQ dipeptide conjugates were also evaluated. The following table presents MIC values against Candida albicans:

| Compound | MIC against C. albicans (μM) |

|---|---|

| 7a | 166 |

| 7b | 166 |

| 7c | 265 |

| Standard (Nystatin) | 332 |

The data suggest that compounds containing this compound can be effective against fungal strains, with some derivatives showing comparable activity to established antifungal agents .

Synthesis Methods

The synthesis of this compound involves several steps:

- Fmoc Protection : The amino group of D-Tic is protected using Fmoc to facilitate selective reactions.

- Solid-Phase Peptide Synthesis : The protected amino acid is coupled with other amino acids using HBTU/DIPEA/HOBt as coupling agents.

- Deprotection : The Fmoc group is removed using piperidine in DMF to yield the desired peptide.

- Cleavage : Final cleavage from the resin is performed using TFA:H2O:TIS to obtain pure peptides.

This method allows for high yields and purity of the synthesized peptides, which are critical for evaluating their biological activities .

Case Studies and Research Findings

A recent study synthesized a series of isoquinoline dipeptides incorporating this compound and evaluated their biological activities. The research highlighted that:

- Cationic Amino Acids : The presence of cationic amino acids in the peptide sequence significantly enhances antimicrobial activity.

- Structure-Activity Relationship : Variations in side chains affect the biological activity, indicating that structural modifications can lead to improved efficacy against microbial pathogens .

属性

CAS 编号 |

130309-33-0 |

|---|---|

分子式 |

C25H20NO4- |

分子量 |

398.4 g/mol |

IUPAC 名称 |

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1 |

InChI 键 |

LIRBCUNCXDZOOU-HSZRJFAPSA-M |

SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

手性 SMILES |

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

规范 SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

同义词 |

130309-33-0; Fmoc-D-Tic-OH; Fmoc-D-Tic; (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(-)-2-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-Tetrahydro-3-IsoquinolinecarboxylicAcid; n-fmoc-d-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylicacid; (R)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; Fmoc-L-Tic-OH; AmbotzFAA1338; PubChem6029; AC1LJQOC; 47437_ALDRICH; SCHEMBL13252698; 47437_FLUKA; CTK3J8281; MolPort-001-758-469; ZINC621968; CF-368; AKOS012711544; AM83754; RTR-004135; AJ-23760; AK-46265 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。